An In-depth Technical Guide to 4-Methoxymandelic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methoxymandelic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxymandelic acid, a derivative of mandelic acid, is a significant organic compound with applications in various scientific fields, including pharmaceutical research and organic synthesis. Its chemical structure, characterized by a methoxy group on the phenyl ring, imparts unique properties that are of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxymandelic acid, its molecular structure, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this document includes visualizations of a key metabolic pathway where related compounds are involved and a typical experimental workflow, aiming to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
4-Methoxymandelic acid, systematically named 2-hydroxy-2-(4-methoxyphenyl)acetic acid, is an alpha-hydroxy carboxylic acid.[1][2] The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-4-methoxymandelic acid, as well as the racemic mixture.[3] The structure consists of a phenyl ring substituted with a methoxy group at the para-position, and a hydroxyacetic acid moiety.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid[2] |
| Synonyms | p-Methoxymandelic acid, 4-Methoxyphenylglycolic acid, α-Hydroxy-4-methoxybenzeneacetic acid[1] |
| CAS Number | 10502-44-0[3] |
| Molecular Formula | C₉H₁₀O₄[4] |
| Molecular Weight | 182.17 g/mol [3] |
| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=C(C=C1)C(C(=O)O)O[3] |
Physicochemical Properties
The physicochemical properties of 4-methoxymandelic acid are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 108-111 °C[3] |
| Boiling Point | 370 °C (predicted) |
| pKa | 3.43 ± 0.10 (predicted) |
| Appearance | White to off-white solid/powder[5] |
| Solubility | Soluble in alcohol, ether, and other organic solvents; slightly soluble in water.[6] |
Table 3: Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| Ethanol | Soluble[1] |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Toluene | Slightly soluble |
Spectral Data
The structural elucidation and confirmation of 4-methoxymandelic acid are supported by various spectroscopic techniques.
Table 4: Spectral Data Summary
| Technique | Key Data Points |
| ¹H NMR | Spectral data available in public databases such as PubChem.[7] |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, C-O, and aromatic C-H bonds.[7] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information.[7] |
Experimental Protocols
Synthesis of 4-Methoxymandelic Acid
This protocol is adapted from methods for the synthesis of similar mandelic acid derivatives and information from synthesis patents.
Materials:
-
Anisole (4-methoxybenzene)
-
Glyoxylic acid monohydrate
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Toluene
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a solution of anisole in a suitable solvent like dichloromethane.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.
-
Prepare a solution of glyoxylic acid monohydrate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-methoxymandelic acid.
Purification by Recrystallization
Materials:
-
Crude 4-methoxymandelic acid
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4-methoxymandelic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of 4-methoxymandelic acid in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity of 4-methoxymandelic acid by comparing its peak area to the calibration curve.
Mandatory Visualizations
Catecholamine Metabolism Pathway
While 4-methoxymandelic acid itself is not a direct metabolite in the main catecholamine pathway, the structurally similar compound, vanillylmandelic acid (VMA), is a key end-product of epinephrine and norepinephrine metabolism. This pathway illustrates the enzymatic conversions relevant to this class of molecules.
Caption: Simplified pathway of catecholamine metabolism.
Experimental Workflow for Synthesis and Analysis
This diagram outlines the logical flow of the experimental procedures described in this guide, from synthesis to final characterization.
Caption: Workflow for synthesis and analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and experimental methodologies related to 4-methoxymandelic acid. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed protocols for synthesis, purification, and analysis provide practical guidance for laboratory work. The visualizations of the related catecholamine metabolic pathway and a comprehensive experimental workflow aim to enhance the understanding of its biological context and practical synthesis. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating further exploration and application of 4-methoxymandelic acid.
References
- 1. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methoxymandelic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. 4-Methoxymandelic acid 98 10502-44-0 [sigmaaldrich.com]
- 4. 4-Methoxymandelic acid - High purity | EN [georganics.sk]
- 5. (R)-4-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
